amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea CAS No. 477865-70-6](/img/structure/B2926983.png)
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C30H26Cl4N4O2 and its molecular weight is 616.36. The purity is usually 95%.
BenchChem offers high-quality N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing various urea derivatives, including compounds with similar structural motifs to N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea. These methodologies often involve the reaction of specific isocyanates with amines under controlled conditions. For instance, the synthesis of unsymmetrical ureas by sulfur-assisted carbonylation with carbon monoxide and oxidation with molecular oxygen under mild conditions demonstrates the chemical versatility and reactivity of urea derivatives in synthesizing potentially biologically active compounds (Mizuno, Nakai, & Mihara, 2009).
Biological Activities
Urea derivatives have been explored for their biological activities, including as potential plant growth regulators and insecticides. The synthesis and preliminary biological activity tests of novel urea derivatives have shown that some compounds exhibit good activity as plant growth regulators, highlighting the potential agricultural applications of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Additionally, certain urea derivatives have been evaluated for their insecticidal properties, indicating a novel mode of action that interferes with cuticle deposition in insects, suggesting their potential as new insecticides (Mulder & Gijswijt, 1973).
Antineoplastic and Antimonoamineoxidase Properties
The exploration of new benzo[H]quinazoline derivatives synthesized from urea compounds for their antineoplastic and antimonoamineoxidase properties exemplifies the therapeutic potential of these molecules. This research highlights the ongoing search for new compounds with significant biological activities that could contribute to the development of new medications or therapeutic approaches (Markosyan et al., 2010).
Anion Coordination Chemistry
Urea derivatives also play a role in anion coordination chemistry, where their ability to form complexes with inorganic oxo-acids has been reported. Such complexes are of interest for understanding molecular interactions and designing new materials with specific chemical properties (Wu et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoyl-[(3-chlorophenyl)methyl]amino]ethyl]-1-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Cl4N4O2/c31-23-7-11-27(12-8-23)35-29(39)37(19-21-3-1-5-25(33)17-21)15-16-38(20-22-4-2-6-26(34)18-22)30(40)36-28-13-9-24(32)10-14-28/h1-14,17-18H,15-16,19-20H2,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPYHXBDUIMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN(CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

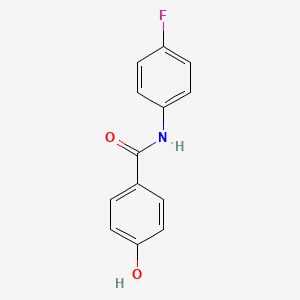

![5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926902.png)
![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
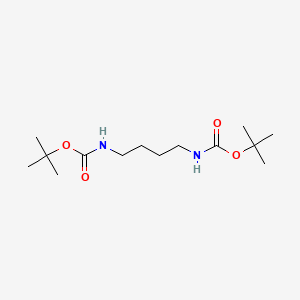
![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
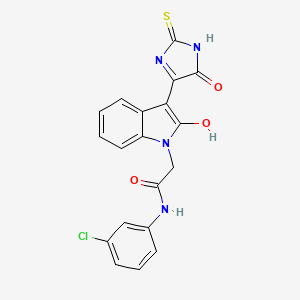
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)
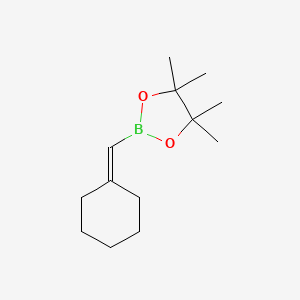
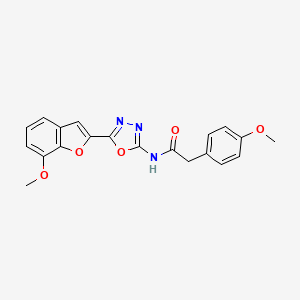
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)